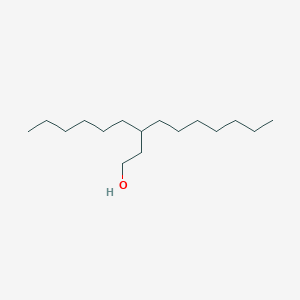

3-Hexyldecan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hexyldecan-1-ol, also known as pheromone alcohol, is a chemical compound that is commonly found in insects, particularly in the order Lepidoptera. It is a type of pheromone that is used by insects to communicate with each other. In recent years, there has been a growing interest in the synthesis and application of 3-Hexyldecan-1-ol in scientific research.

Scientific Research Applications

Environmental Implications of Plant-Derived Alcohols

Research on hydroxyaldehyde products from hydroxyl radical reactions of plant-derived alcohols like Z-3-hexen-1-ol suggests significant environmental implications. These studies provide insights into the atmospheric chemistry and potential environmental impacts of volatile organic compounds emitted by plants (Reisen et al., 2003).

Photooxidation Studies in Environmental Science

The photooxidation of leaf-wound oxygenated compounds such as (Z)-3-hexen-1-ol has been evaluated to understand their environmental impact. This research sheds light on the removal processes of these compounds in the atmosphere, contributing to our understanding of atmospheric chemistry and environmental protection (Jiménez et al., 2009).

Wine Fermentation and Flavor Enhancement

Studies on the formation of volatile thiols like 3-mercaptohexan-1-ol during fermentation by Saccharomyces cerevisiae highlight the importance of these compounds in enhancing the aroma of varietal wines. This research has significant implications for the wine industry, particularly in the management of aromatic compounds during fermentation (Winter et al., 2011).

Catalysis and Chemical Synthesis

The role of 3-hexen-1-ol and related compounds in catalysis and chemical synthesis is evident from studies on the homocoupling of gamma-arylated tert-propargyl alcohols. These findings are crucial for developing new synthetic methods and understanding reaction mechanisms in organic chemistry (Funayama et al., 2005).

Plant-Plant Signaling Research

Investigations into the signaling role of (Z)-3-hexen-1-ol in plants, particularly in the context of plant-plant signaling and defense mechanisms, provide valuable insights into plant biology and potential applications in agriculture (Ruther & Kleier, 2005).

Agricultural Applications

Research on the behavioral responses of pests like the diamondback moth to green leaf volatiles, including (Z)-3-hexen-1-ol, can inform pest control strategies in agriculture, enhancing crop protection and management (Reddy & Guerrero, 2000).

properties

IUPAC Name |

3-hexyldecan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-5-7-9-11-13-16(14-15-17)12-10-8-6-4-2/h16-17H,3-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQZTOVGAJLQFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCCCC)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hexyldecan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2920847.png)

![2-[1-(3,4-Difluorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2920858.png)

![1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2920861.png)

![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2920863.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-(tert-butyl)phenyl)thiophene-3-carboxylate](/img/structure/B2920864.png)